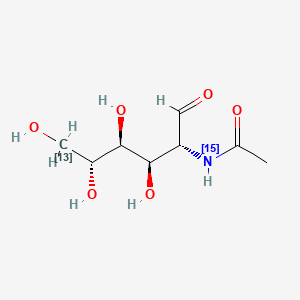
N-Acetyl-D-glucosamine-13C,15N-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D-glucosamine-13C,15N-1, also known as N-Acetyl-2-amino-2-deoxy-D-glucose-13C,15N-1, is a monosaccharide derivative of glucose. It is labeled with stable isotopes of carbon-13 and nitrogen-15, making it a valuable tool in scientific research. This compound is primarily used as a tracer in metabolic studies and drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-glucosamine-13C,15N-1 involves the incorporation of stable isotopes into the N-Acetyl-D-glucosamine molecule. This process typically starts with the precursor molecules labeled with carbon-13 and nitrogen-15. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of these isotopes into the glucose derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure the high purity and yield of the final product. The production is carried out under controlled conditions to maintain the stability of the isotopes and the integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-D-glucosamine-13C,15N-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of glucosaminic acid derivatives, while reduction can produce glucosamine derivatives .
Applications De Recherche Scientifique
N-Acetyl-D-glucosamine-13C,15N-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of glucose derivatives in various biochemical pathways.
Biology: Employed in studies of glycosylation processes and the role of glucose derivatives in cellular signaling and metabolism.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of glucose-based drugs.
Industry: Applied in the production of stable isotope-labeled compounds for use in various industrial processes
Mécanisme D'action
The mechanism of action of N-Acetyl-D-glucosamine-13C,15N-1 involves its incorporation into metabolic pathways where it acts as a tracer. The stable isotopes allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into the metabolic processes and the role of glucose derivatives in various physiological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-D-glucosamine: A non-labeled version of the compound, commonly used in studies of glycosylation and cellular metabolism.
N-Acetyl-2-amino-2-deoxy-D-glucose: Another derivative of glucose, used in similar applications but without the stable isotope labeling
Uniqueness
N-Acetyl-D-glucosamine-13C,15N-1 is unique due to its stable isotope labeling, which allows for precise tracking and quantitation in metabolic studies. This makes it a valuable tool in research areas where understanding the detailed metabolic pathways and transformations of glucose derivatives is crucial .
Propriétés
Formule moléculaire |
C8H15NO6 |
|---|---|
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(613C)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i3+1,9+1 |
Clé InChI |
MBLBDJOUHNCFQT-RORQMRTLSA-N |
SMILES isomérique |
CC(=O)[15NH][C@@H](C=O)[C@H]([C@@H]([C@@H]([13CH2]O)O)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















